5-Fluoro-2',3'-O-isopropylidene-D-cytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2’,3’-O-isopropylidene-D-cytidine is a synthetic nucleoside analog with the molecular formula C₁₂H₁₆FN₃O₅ and a molecular weight of 301.27 g/mol . This compound is structurally related to cytidine, a nucleoside molecule that is a fundamental component of RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2’,3’-O-isopropylidene-D-cytidine typically involves the protection of the hydroxyl groups of cytidine followed by fluorination. One common method includes the use of isopropylidene acetone to protect the 2’ and 3’ hydroxyl groups of cytidine, forming 2’,3’-O-isopropylidene cytidine. This intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 5-position .
Industrial Production Methods
Industrial production of 5-Fluoro-2’,3’-O-isopropylidene-D-cytidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2’,3’-O-isopropylidene-D-cytidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The isopropylidene group can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) is commonly used for introducing the fluorine atom.
Protecting Groups: Isopropylidene acetone is used to protect the hydroxyl groups during synthesis.
Hydrolysis Conditions: Acidic or basic conditions are employed for hydrolyzing the isopropylidene group.
Major Products Formed
The major products formed from these reactions include various fluorinated cytidine derivatives and their corresponding hydrolyzed forms .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2’,3’-O-isopropylidene-D-cytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential antiviral and anticancer properties.
Medicine: It serves as a lead compound in the development of therapeutic agents targeting viral infections and cancer.
Industry: The compound is used in the production of nucleoside analogs for research and pharmaceutical applications
Wirkmechanismus
The mechanism of action of 5-Fluoro-2’,3’-O-isopropylidene-D-cytidine involves its incorporation into nucleic acids, where it interferes with DNA and RNA synthesis. The fluorine atom enhances the compound’s ability to inhibit enzymes involved in nucleic acid metabolism, leading to the disruption of cellular processes. This mechanism is particularly effective in targeting rapidly dividing cells, such as cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2’-deoxycytidine: Another fluorinated cytidine analog with similar antiviral and anticancer properties.
5-Chloro-2’,3’-O-isopropylidene-D-uridine: A chlorinated analog with distinct chemical and biological properties.
5’-Deoxy-5-fluoro-2’,3’-O-isopropylidene-D-cytidine: A deoxy analog with unique applications in nucleoside chemistry .
Uniqueness
5-Fluoro-2’,3’-O-isopropylidene-D-cytidine is unique due to its specific structural modifications, which confer enhanced stability and biological activity compared to other nucleoside analogs. The presence of both the fluorine atom and the isopropylidene group distinguishes it from other similar compounds and contributes to its effectiveness in scientific research and therapeutic applications .
Eigenschaften
Molekularformel |
C12H16FN3O5 |
---|---|
Molekulargewicht |
301.27 g/mol |
IUPAC-Name |
4-amino-5-fluoro-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidin-2-one |
InChI |
InChI=1S/C12H16FN3O5/c1-12(2)20-7-6(4-17)19-10(8(7)21-12)16-3-5(13)9(14)15-11(16)18/h3,6-8,10,17H,4H2,1-2H3,(H2,14,15,18) |
InChI-Schlüssel |
GMASXBIJKIMMGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2C(OC(C2O1)N3C=C(C(=NC3=O)N)F)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.